REACTION_CXSMILES
|
[OH:1][CH2:2][C:3](=[CH2:8])[C:4]([O:6][CH3:7])=[O:5].N12CCN(CC1)CC2.[CH2:17](O)[CH:18]=[CH2:19]>>[CH2:19]([O:1][CH2:2][C:3](=[CH2:8])[C:4]([O:6][CH3:7])=[O:5])[CH:18]=[CH2:17].[OH:1][CH2:2][C:3](=[CH2:8])[C:4]([O:6][CH3:7])=[O:5]
|
Name
|
|
Quantity
|
34.8 g
|
Type
|
reactant
|
Smiles
|
OCC(C(=O)OC)=C
|
Name
|
|
Quantity
|
3.4 g
|
Type
|
reactant
|
Smiles
|
N12CCN(CC1)CC2
|
Name
|
|
Quantity
|
26.2 g
|
Type
|
reactant
|
Smiles
|
C(C=C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OCC(C(=O)OC)=C
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Control Type
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UNSPECIFIED
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Setpoint
|
95 °C
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Type
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CUSTOM
|
Details
|
while stirring
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 100 mL 4-neck flask equipped with a stirrer, condenser
|
Reaction Time |
8 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)OCC(C(=O)OC)=C
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
OCC(C(=O)OC)=C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |